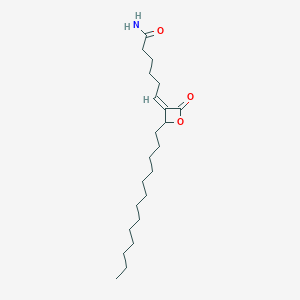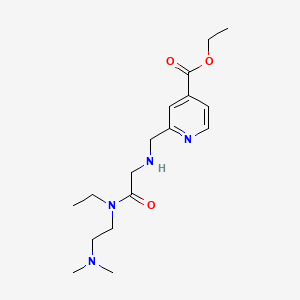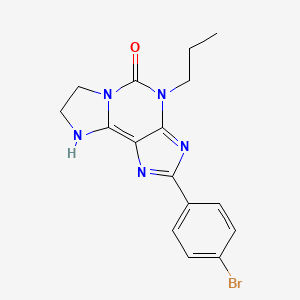![molecular formula C27H26N4O B608393 甲甲酮,(4-[1,1'-联苯]-4-基-1H-1,2,3-三唑-1-基)[2-(苯甲基)-1-哌啶基]- CAS No. 1402612-55-8](/img/structure/B608393.png)
甲甲酮,(4-[1,1'-联苯]-4-基-1H-1,2,3-三唑-1-基)[2-(苯甲基)-1-哌啶基]-
描述
In humans, two forms of diacylglycerol lipase, DAGLα and DAGLβ, generate the endocannabinoid 2-arachidonoyl glycerol (2-AG; ) by attacking DAG at the sn-1 position. KT109 is a selective inhibitor of DAGLβ with an IC50 value of 42 nM. It demonstrates ~60-fold selectivity for DAGLβ over DAGLα, and negligible activity against other key enzymes involved in endocannabinoid signaling, including FAAH, MAGL, and ABHD11.1 KT109 has been shown to disrupt the lipid network involved in macrophage inflammatory responses, lowering 2-AG, as well as arachidonic acid and eicosanoids, in mouse peritoneal macrophages.
KT109 is a selective inhibitor of DAGLβ with an IC50 value of 42 nM. DAGL-β (-/-) mice or KT109-treated wild-type mice displayed reductions in LPS-induced allodynia. Repeated KT109 administration prevented the expression of LPS-induced allodynia, without evidence of tolerance. Intraplantar injection of KT109 into the LPS-treated paw, but not the contralateral paw, reversed the allodynic responses. KT109 also reversed allodynia in the CCI and CINP models and lacked discernible side effects (e.g. gross motor deficits, anxiogenic behaviour or gastric ulcers).
科学研究应用
Pain Management
KT109 has shown promise as a non-opioid pain reliever . It targets an enzyme called DAGLβ in immune cells, which is involved in the production of endocannabinoids. These compounds play a role in regulating inflammation, which when uncontrolled, can lead to pain. By inhibiting DAGLβ, KT109 may help to control inflammation and, as a result, manage pain without the addictive risks associated with opioids .
Inflammation Regulation
The compound’s ability to control inflammation extends beyond pain management. Inflammation is a natural immune response, but when it becomes chronic or occurs inappropriately, it can lead to various diseases. KT109’s action on the endocannabinoid system and prostaglandins suggests it could be a valuable tool in the treatment of inflammatory conditions .
Immune System Modulation
KT109’s impact on immune cells indicates potential applications in immune system modulation . By affecting the energy usage in immune cells, it could alter signaling pathways, potentially leading to new treatments for autoimmune diseases or other conditions where the immune system plays a critical role .
Drug Development
The preclinical stage of KT109’s development highlights its potential in drug development. Its unique mechanism of action could inspire the creation of new classes of drugs, particularly in areas where current treatments are insufficient or have significant side effects .
Antibody Production
KT109 is also used as a clone name for a monoclonal antibody (MA5-49541), which is tested in applications such as Western Blot, Immunohistochemistry, and ELISA. This antibody is specific for the J chain, a component of certain types of antibodies, indicating its use in immunological research and potential diagnostic applications .
Enzyme Inhibition Studies
As an inhibitor of DAGLβ, KT109 is valuable in studying the role of this enzyme in cellular processes. Understanding how DAGLβ and related enzymes contribute to cell signaling and metabolism can provide insights into a wide range of biological functions and diseases .
属性
IUPAC Name |
(2-benzylpiperidin-1-yl)-[4-(4-phenylphenyl)triazol-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O/c32-27(30-18-8-7-13-25(30)19-21-9-3-1-4-10-21)31-20-26(28-29-31)24-16-14-23(15-17-24)22-11-5-2-6-12-22/h1-6,9-12,14-17,20,25H,7-8,13,18-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJMWHULJIOKPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of KT109?
A1: KT109 acts as a selective inhibitor of Diacylglycerol Lipase Beta (DAGLβ). [, , , ] This enzyme plays a crucial role in the biosynthesis of 2-arachidonoylglycerol (2-AG), an endocannabinoid. By inhibiting DAGLβ, KT109 reduces the production of 2-AG and its downstream metabolites, including arachidonic acid (AA) and prostaglandin E2 (PGE2). [, , ] You can find more information about DAGLβ inhibitors on websites like https://www.semanticscholar.org/.
Q2: How does KT109 impact pain signaling, particularly in the context of inflammation?
A2: Research suggests that KT109 might play a role in modulating pain signaling, particularly in inflammatory conditions. By inhibiting DAGLβ and subsequently reducing 2-AG, AA, and PGE2 levels, KT109 has demonstrated antinociceptive effects in several preclinical models. [, , ] For example, systemic and intraplantar administration of KT109 decreased mechanical and heat hyperalgesia in a mouse model of sickle cell disease, which is characterized by chronic pain and inflammation. [] This effect was associated with reduced 2-AG, PGE2, and PGE2-glyceryl ester (PGE2-G) levels in the blood. []
Q3: Is KT109 equally effective in human and mouse models?
A3: Studies comparing KT109's activity in human and mouse models reveal some intriguing differences. While KT109 effectively inhibits DAGLβ in both species, lipidomic analysis showed that it did not lead to the accumulation of arachidonate-containing diacylglycerols in human THP1 cells, unlike in mouse cells. [] This suggests potential differences in the expression and activity of human DAGLβ compared to its mouse counterpart, warranting further investigation. []
Q4: Can liposomal encapsulation enhance the therapeutic efficacy of KT109?
A4: Research indicates that encapsulating KT109 in liposomes can significantly enhance its effectiveness. This targeted delivery approach exploits the phagocytic capacity of macrophages, leading to localized delivery of the inhibitor. Studies demonstrated that liposomal KT109 achieved approximately 80% inactivation of DAGLβ in macrophages in vivo with minimal activity in other tissues. [] Notably, this targeted delivery strategy resulted in a remarkable >100-fold increase in antinociceptive potency compared to free KT109 in a mouse inflammatory pain model. []
Q5: Are there any potential limitations or concerns regarding the use of KT109 as a therapeutic agent?
A5: While KT109 shows promise in preclinical studies, further research is necessary to fully evaluate its therapeutic potential and address potential limitations. One study indicated that KT109 might not be superior to existing analgesics like ketoprofen for managing acute postoperative pain. [] Furthermore, a comprehensive understanding of the long-term effects and potential toxicity of KT109 is crucial before its clinical application.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate](/img/structure/B608315.png)



![N-(4-chlorophenyl)-N-methyl-3-[4-(methylcarbamoyl)phenyl]imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B608324.png)

![4,6-dichloro-N-[4-(4-fluorophenyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B608326.png)

